Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe
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Overview
Description
Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe is a synthetic compound composed of several amino acids, each protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and research due to its stability and ease of manipulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe typically involves the protection of individual amino acids with the Cbz group, followed by their sequential coupling. The Cbz group is introduced using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions . The amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin .
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe undergoes various chemical reactions, including:
Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the Cbz-protected amine sites.
Common Reagents and Conditions
Hydrogenation: Pd-C, H2
Substitution: Nucleophiles such as amines or alcohols in the presence of a base
Major Products
Scientific Research Applications
Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and for studying peptide bond formation.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe primarily involves its role as a protected peptide. The Cbz group protects the amino acids from unwanted reactions during synthesis. Upon deprotection, the free amines can participate in various biochemical processes, including enzyme catalysis and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Cbz-DL-Leu-DL-Pro-DL-xiIle-DL-Phe-DL-Pro-DL-Val-DL-Pro
- Cbz-DL-Leu-DL-Pro-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Tyr-DL-Ser-DL-Pro
Uniqueness
Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe is unique due to its specific combination of amino acids and the presence of the Cbz protecting group. This combination allows for targeted studies in peptide synthesis and provides a stable intermediate for further chemical modifications .
Properties
IUPAC Name |
5-[2-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N4O9/c1-4-22(2)29(37-34(45)47-21-24-14-9-6-10-15-24)31(42)35-25(17-18-28(39)40)32(43)38-19-11-16-27(38)30(41)36-26(33(44)46-3)20-23-12-7-5-8-13-23/h5-10,12-15,22,25-27,29H,4,11,16-21H2,1-3H3,(H,35,42)(H,36,41)(H,37,45)(H,39,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFWNRFKRYMGAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.